1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of bromomethyl derivatives. This compound is characterized by the presence of a bromomethyl group attached to a tetrahydronaphthalene ring, which is further substituted with a tert-butyl group. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of the corresponding methyl derivative. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial production methods may involve similar bromination techniques but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for nucleophilic substitution, and various oxidizing agents like potassium permanganate for oxidation reactions .
Scientific Research Applications
1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene involves its reactivity as a bromomethyl derivative. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various products depending on the nucleophile. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar compounds to 1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene include other bromomethyl derivatives and substituted tetrahydronaphthalenes. Some examples are:
1-(Bromomethyl)-4-tert-butylbenzene: Similar in structure but lacks the tetrahydronaphthalene ring, making it less sterically hindered.
1-(Bromomethyl)-4-methyl-1,2,3,4-tetrahydronaphthalene: Similar but with a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
The uniqueness of this compound lies in its combination of the bromomethyl group and the bulky tert-butyl group, which influences its chemical behavior and applications .
Properties
CAS No. |
87945-97-9 |
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Molecular Formula |
C15H21Br |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
1-(bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H21Br/c1-15(2,3)14-9-8-11(10-16)12-6-4-5-7-13(12)14/h4-7,11,14H,8-10H2,1-3H3 |
InChI Key |
COOAZNZDLMDNDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(C2=CC=CC=C12)CBr |
Origin of Product |
United States |
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